molecular formula C16H20N2O3S B047454 Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 78323-98-5

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No. B047454
CAS RN: 78323-98-5
M. Wt: 320.4 g/mol
InChI Key: BMPMMAGFHGAYLM-UHFFFAOYSA-N
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Description

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- is an organic compound with a molecular formula of C10H14NO2S. It is a white, crystalline solid with a melting point of 135-137°C and a boiling point of 220°C. Morpholine is soluble in water, alcohol, and ether and has a slight odor. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound has been used in the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides and previously unknown 2-thiocarbamoylacetimidamides . The reactions with arylsulfonyl azides were studied, leading to the production of target molecules in one synthetic step via the formation of a triazene intermediate and the elimination of ammonia .

Biological Activity

1,2,3-Thiadiazoles, which can be synthesized using this compound, attract the attention of numerous researchers due to their wide range of biological activity . They exhibit remarkable chemical properties, including rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

Inhibition of Dopamine Transport

N’-sulfonylamidines, which can be synthesized using this compound, represent an important class of organic compounds that may inhibit dopamine transport .

Antiresorptive and Antibacterial Activity

N’-sulfonylamidines may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity .

Synthesis of Morpholines

The morpholine (1,4-oxazinane) motif, which is part of this compound, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . This review describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Medicinal Chemistry

The morpholine moiety has attracted the attention of medicinal chemists for several significant benefits, such as modulation of the hydrophilic-lipophilic balance, improved metabolic stability, increased potency, and enhanced pharmacokinetic properties, specifically for central nervous system drugs .

properties

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylsulfonylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMMAGFHGAYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349724
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

CAS RN

78323-98-5
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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